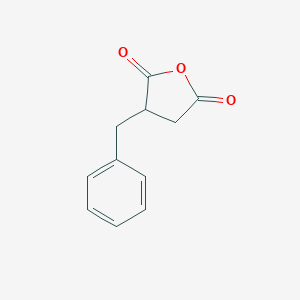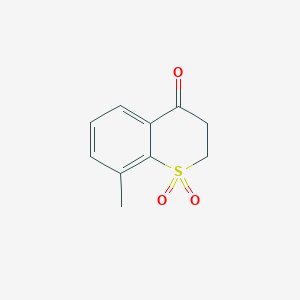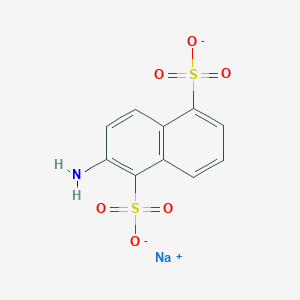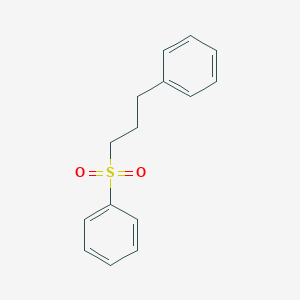
Phenyl 3-phenylpropyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-phenylpropyl sulfone, also known as PPS, is a chemical compound that has gained significant attention in the scientific community due to its various applications. It is a sulfone derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Phenyl 3-phenylpropyl sulfone is not fully understood, but it is believed to act by inhibiting enzymes involved in bacterial and fungal growth. Phenyl 3-phenylpropyl sulfone has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. In cancer treatment, Phenyl 3-phenylpropyl sulfone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Phenyl 3-phenylpropyl sulfone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Phenyl 3-phenylpropyl sulfone has also been shown to reduce bacterial and fungal growth in vitro. Additionally, Phenyl 3-phenylpropyl sulfone has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 3-phenylpropyl sulfone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Phenyl 3-phenylpropyl sulfone is also stable under various conditions and can be stored for extended periods. However, there are some limitations to using Phenyl 3-phenylpropyl sulfone in lab experiments. It is not water-soluble, which can limit its use in aqueous solutions. Additionally, Phenyl 3-phenylpropyl sulfone has been shown to have some cytotoxic effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Phenyl 3-phenylpropyl sulfone research. One area of interest is the development of new synthesis methods to improve the yield and purity of Phenyl 3-phenylpropyl sulfone. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl 3-phenylpropyl sulfone and its potential applications in cancer treatment. Phenyl 3-phenylpropyl sulfone may also have potential applications in other areas, such as wound healing and drug delivery. Further research is needed to fully explore the potential of Phenyl 3-phenylpropyl sulfone in these areas.
Conclusion:
In conclusion, Phenyl 3-phenylpropyl sulfone is a sulfone derivative that has gained significant attention in the scientific community due to its various applications. It has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Phenyl 3-phenylpropyl sulfone has several advantages for lab experiments, but there are also some limitations to using it in certain experiments. Further research is needed to fully explore the potential of Phenyl 3-phenylpropyl sulfone in various areas of scientific research.
Synthesemethoden
Phenyl 3-phenylpropyl sulfone can be synthesized through different methods, including the reaction of benzene with 3-phenylpropyl chloride and sodium sulfite, or the reaction of benzene with 3-phenylpropyl thiol and sulfuric acid. The synthesis of Phenyl 3-phenylpropyl sulfone can also be achieved through the reaction of benzene with 3-phenylpropyl sulfinic acid and hydrogen peroxide. These methods have been optimized to obtain high yields and purity of Phenyl 3-phenylpropyl sulfone.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-phenylpropyl sulfone has been extensively studied for its various applications in scientific research. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Phenyl 3-phenylpropyl sulfone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, Phenyl 3-phenylpropyl sulfone has been used as a reagent in organic chemistry and as a solvent in the synthesis of polymers.
Eigenschaften
CAS-Nummer |
17494-61-0 |
|---|---|
Produktname |
Phenyl 3-phenylpropyl sulfone |
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)propylbenzene |
InChI |
InChI=1S/C15H16O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |
InChI-Schlüssel |
CQWZXJPKOFUKCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
17494-61-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



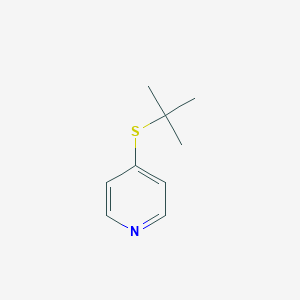
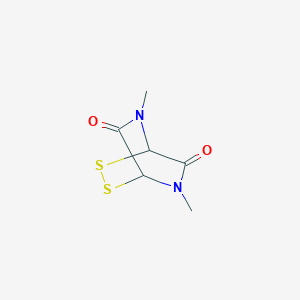
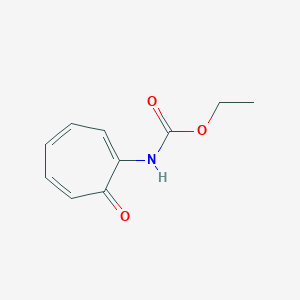
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
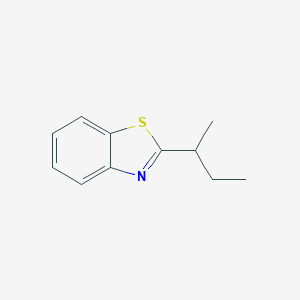
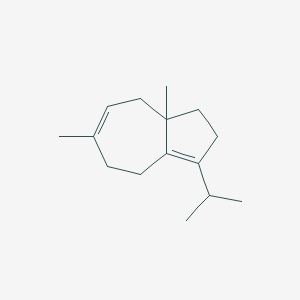
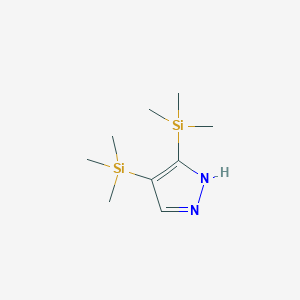
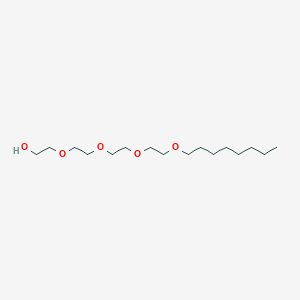
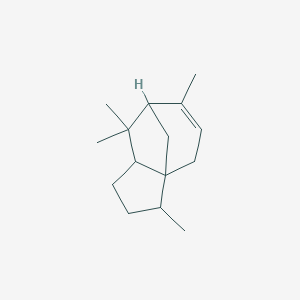
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
